![molecular formula C7H6ClN3O B1439991 (6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol CAS No. 675580-49-1](/img/structure/B1439991.png)
(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol
Overview
Description
“(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol” is a chemical compound with the CAS Number: 675580-49-1 . It has a molecular weight of 183.6 . The IUPAC name for this compound is (6-chloroimidazo[1,2-b]pyridazin-3-yl)methanol . It is stored at a temperature of 28 C .
Molecular Structure Analysis
The InChI code for “(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol” is 1S/C7H6ClN3O/c8-6-1-2-7-9-3-5(4-12)11(7)10-6/h1-3,12H,4H2 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
“(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol” has a molecular weight of 183.60 . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It is an inhibitor of CYP1A2 . It is not an inhibitor of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -7.11 cm/s . Its Log Po/w (iLOGP) is 1.51 . Its water solubility is 3.31 mg/ml; 0.018 mol/l .Scientific Research Applications
Inhibition of TNF-α Production
This compound may be used in research related to the inhibition of tumor necrosis factor-alpha (TNF-α) production, which is a cytokine involved in systemic inflammation. It could be evaluated using assays such as the LPS-mediated human peripheral blood mononuclear cell (hPBMC) assay .
Fluorescence Imaging
The compound might be involved in fluorescence imaging studies, particularly in pathophysiological microenvironments. This application could be significant in medical diagnostics and research .
Predictive Functionalization
There could be applications in predictive functionalization of N-heterocycles using computational methods like molecular mechanics (MM) and density-functional theory (DFT), which are important in drug design and development .
Safety and Hazards
properties
IUPAC Name |
(6-chloroimidazo[1,2-b]pyridazin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c8-6-1-2-7-9-3-5(4-12)11(7)10-6/h1-3,12H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFRNQCOHYEZFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60722534 | |
Record name | (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60722534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol | |
CAS RN |
675580-49-1 | |
Record name | (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60722534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.